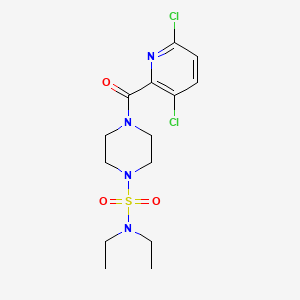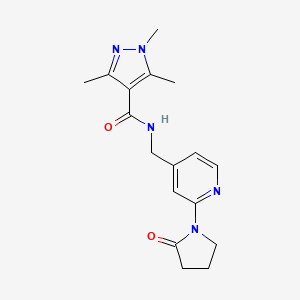
1,3,5-trimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3,5-trimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H21N5O2 and its molecular weight is 327.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of pyrazole and pyrazolopyridine derivatives have been extensively studied. These compounds are synthesized through various chemical reactions, including the functionalization reactions of pyrazole carboxylic acids and acid chlorides with different amines and heterocycles. The structures of these synthesized compounds are determined through spectroscopic methods, affirming their expected configurations and offering insights into their chemical behaviors (Yıldırım et al., 2005; Gezginci et al., 1998).
Biological Activity Prediction
Certain pyrazolopyridine derivatives have been synthesized and their biological activities predicted, showcasing the potential of these compounds in drug discovery. For instance, the synthesis of novel oxadiazole heterocyclic compounds containing pyranopyridine moieties has been linked to potential hypertensive activity (Kumar & Mashelker, 2007).
Antimicrobial and Anticancer Properties
Several studies have focused on the antimicrobial and anticancer properties of pyrazole derivatives. For example, pyrazolopyridine derivatives have been evaluated for their antibacterial activity against various strains, showing moderate to good efficacy (Panda et al., 2011). Additionally, novel pyrazolopyrimidines derivatives have been investigated for their anticancer and anti-inflammatory activities, with some compounds demonstrating promising results (Rahmouni et al., 2016).
Luminescence Properties and Binding Characteristics
The synthesis of aromatic carboxylic acid derivatives and their corresponding Eu(III) and Tb(III) complexes has been studied for their luminescence properties. These compounds exhibit strong luminescence intensity, suggesting their potential use in materials science, especially in the development of new luminescent materials (Tang et al., 2011).
Chemical Library Development
The development of chemical libraries utilizing pyrazoles as building blocks highlights the versatility of these compounds in synthetic chemistry. For instance, a library of fused pyridine-4-carboxylic acids was generated, demonstrating the utility of pyrazoles in the synthesis of complex heterocyclic systems (Volochnyuk et al., 2010).
properties
IUPAC Name |
1,3,5-trimethyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-11-16(12(2)21(3)20-11)17(24)19-10-13-6-7-18-14(9-13)22-8-4-5-15(22)23/h6-7,9H,4-5,8,10H2,1-3H3,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFDYCYWCLUMOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-phenylisoxazol-3-yl)acetamide](/img/structure/B2412841.png)
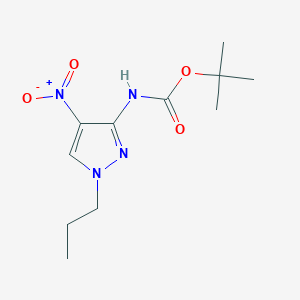
![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2412844.png)
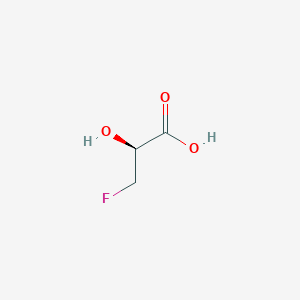
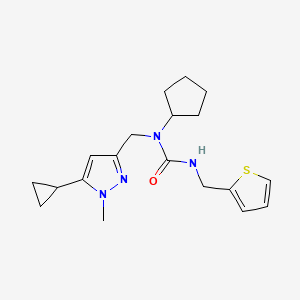
![N-(2,4-dimethoxyphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2412852.png)
![[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2412853.png)
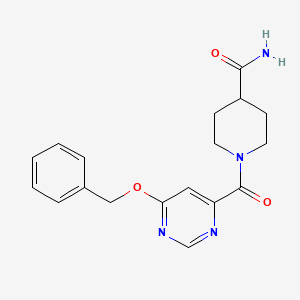
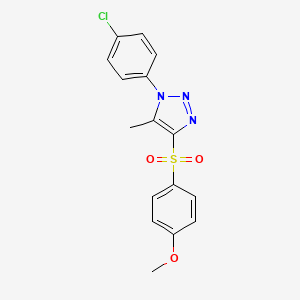
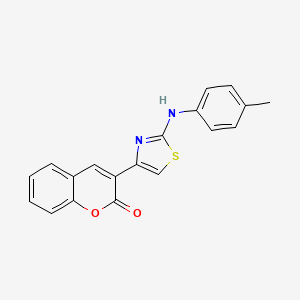
![3-((4-(3-chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2412860.png)
